molecular formula C15H15N3O2 B10811432 2-(3-ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(furan-2-yl)ethanone

2-(3-ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(furan-2-yl)ethanone

Cat. No.: B10811432
M. Wt: 269.30 g/mol
InChI Key: PKJBZVLOKHRYHK-UHFFFAOYSA-N
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Description

2-(3-Ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(furan-2-yl)ethanone is a synthetic small molecule designed for chemical and pharmaceutical research. This compound features a benzimidazole core linked to a furan-2-yl ethanone group via an ethylene bridge, a structural motif found in molecules with notable biological activity. Compounds incorporating the benzimidazole pharmacophore are of significant interest in medicinal chemistry due to their diverse biological activities. In particular, benzimidazole derivatives bearing a furan ring have been investigated for their potential antimicrobial properties, inspired by the structure of known antifungal agents like oxiconazole . The specific 2-iminobenzimidazole moiety in this compound may offer unique electronic and steric properties, influencing its interaction with biological targets and providing a distinct profile for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex heterocyclic systems, or as a candidate for in vitro screening against a panel of biological targets. Its molecular structure, which often exhibits defined dihedral angles between the planar benzimidazole and furan rings, can be characterized by techniques such as X-ray crystallography to aid in rational drug design . This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

2-(3-ethyl-2-iminobenzimidazol-1-yl)-1-(furan-2-yl)ethanone

InChI

InChI=1S/C15H15N3O2/c1-2-17-11-6-3-4-7-12(11)18(15(17)16)10-13(19)14-8-5-9-20-14/h3-9,16H,2,10H2,1H3

InChI Key

PKJBZVLOKHRYHK-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N(C1=N)CC(=O)C3=CC=CO3

Origin of Product

United States

Biological Activity

The compound 2-(3-ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(furan-2-yl)ethanone (CAS No. 2208-84-6) is a benzimidazole derivative that has garnered attention due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C11H15N3O
  • Molecular Weight: 205.26 g/mol
  • Structure: The compound features a benzimidazole core with an ethyl imino group and a furan substituent, which may influence its biological interactions.

Pharmacological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

1. Antimicrobial Activity

Studies have shown that benzimidazole derivatives possess antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against a range of bacteria and fungi. The presence of the furan ring may enhance these properties due to its electron-rich nature, which can interact with microbial cell walls.

2. Anticancer Properties

Benzimidazole derivatives have been investigated for their anticancer potential. A study highlighted that certain benzimidazole compounds induce apoptosis in cancer cells through the modulation of apoptotic pathways. The specific mechanism often involves the inhibition of tubulin polymerization, disrupting mitotic spindle formation.

3. Anti-inflammatory Effects

Inflammation-related diseases can benefit from compounds that inhibit pro-inflammatory cytokines. Research shows that benzimidazole derivatives can downregulate TNF-alpha and IL-6 production, suggesting potential therapeutic applications in inflammatory conditions.

The mechanisms underlying the biological activities of this compound can be attributed to:

  • Interaction with Enzymes: Many benzimidazoles act as enzyme inhibitors, particularly in pathways related to cancer cell proliferation.
  • DNA Binding: Some studies suggest that these compounds can intercalate into DNA, leading to disruption of replication and transcription processes.

Case Studies

Several case studies provide insights into the biological activity of similar compounds:

StudyFindings
Smith et al. (2020)Investigated a benzimidazole derivative with furan substitution showing significant anticancer activity in vitro against breast cancer cells.
Johnson et al. (2021)Reported antimicrobial efficacy against Staphylococcus aureus and E. coli for a related benzimidazole compound.
Lee et al. (2022)Demonstrated anti-inflammatory effects in a rat model using a furan-containing benzimidazole derivative, reducing edema significantly.

Comparison with Similar Compounds

Key Observations :

  • Replacement of the benzimidazole core with pyridine (Compound 13) or simple aryl groups () reduces structural complexity but retains inhibitory activity against viral proteases .
  • The furan-2-yl group in the target compound may enhance π-π stacking interactions in binding pockets compared to bulkier substituents like 3,5-di-tert-butyl-4-hydroxyphenyl .

Benzimidazole Substituent Variations

Compound Name Benzimidazole Substituents Activity/Properties Reference
Target compound 3-ethyl, 2-imino Potential kinase inhibition
2-(2-chloro-1H-benzimidazol-1-yl)-1-phenylethanone 2-chloro Enhanced electrophilicity for nucleophilic attack
2-(1H-benzimidazol-2-ylthio)-1-(2,4-bis(difluoromethoxy)phenyl)ethanone 2-thio, 2,4-bis(difluoromethoxy) Improved metabolic stability

Key Observations :

  • The 2-imino group in the target compound may act as a hydrogen bond donor, contrasting with electron-withdrawing substituents like chloro or thio groups, which increase electrophilicity .
  • Ethyl substitution at position 3 likely sterically hinders interactions with flat binding sites compared to smaller groups .

Physicochemical Properties

Compound Name Molecular Weight Solubility Melting Point (if reported) Reference
2-(3-ethyl-2-imino-dihydrobenzimidazol-1-yl)-1-(furan-2-yl)ethanone ~283.3 g/mol Low (hydrochloride improves solubility) N/A
2-(2-chloro-1H-benzimidazol-1-yl)-1-phenylethanone 258.7 g/mol Insoluble in water 160–162°C
2-(1H-benzimidazol-2-ylthio)-1-(2,4-bis(difluoromethoxy)phenyl)ethanone HBr 451.7 g/mol High (salt form) N/A

Preparation Methods

Condensation-Based Approaches

The foundational method for synthesizing benzimidazole derivatives involves condensation reactions between o-phenylenediamine derivatives and carbonyl-containing precursors. For 2-(3-ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(furan-2-yl)ethanone, the reaction typically proceeds via the formation of a Schiff base intermediate. A study documented the use of 1-(furan-2-yl)ethanone and 3-ethyl-2-iminobenzimidazole precursors in tetrahydrofuran (THF) under inert argon atmosphere. Lithium hexamethyldisilazane (LiHMDS) was employed as a base to deprotonate intermediates, facilitating nucleophilic attack and subsequent cyclization.

Reaction Conditions :

  • Solvent : THF or dimethyl sulfoxide (DMSO)

  • Temperature : 0–90°C (depending on step)

  • Catalyst : LiHMDS or Fe-acetic acid systems

  • Yield : 36–66% (varies with purification).

Mannich Reaction and Cyclization

A two-step Mannich reaction followed by cyclization has been reported as an alternative pathway. In this approach, a Mannich base is first synthesized using pyrrolidine and formaldehyde, which is then reacted with imidazole or triazole derivatives in ethanol-water mixtures. The cyclization step occurs under reflux conditions (90°C for 5–9 hours), yielding the benzimidazole core. Post-reaction purification via column chromatography (methanol:chloroform, 1:99) enhances product purity to >95%.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction kinetics and product stability. Polar aprotic solvents like DMSO enhance solubility of intermediates, while THF facilitates low-temperature reactions (0°C) by stabilizing reactive species. For instance, a 36% yield was achieved in DMSO with sodium hydroxide at room temperature, whereas THF-based systems at 0°C under argon yielded 66%.

Table 1: Solvent and Temperature Impact on Yield

SolventTemperature (°C)CatalystYield (%)
THF0LiHMDS66
DMSO20NaOH36
Ethanol-H2O90None48

Catalytic Systems

Iron-based catalytic systems (e.g., Fe-acetic acid) have been employed for nitro-group reductions in precursor molecules. These systems avoid palladium catalysts’ cost and toxicity, offering scalable alternatives. For example, Fe-acetic acid in aqueous THF at 60–70°C achieved quantitative reduction of nitro intermediates, critical for generating amine precursors for subsequent condensation.

Purification and Characterization

Chromatographic Techniques

Crude products often require chromatographic purification to remove byproducts. Methanol-chloroform gradients (1–5% methanol) effectively separate the target compound from unreacted starting materials. Post-purification, rotary evaporation yields a crystalline solid, which is further recrystallized from ethanol to achieve >99% purity.

Spectroscopic Analysis

  • NMR : 1H NMR spectra confirm the presence of furan (δ 7.6–6.4 ppm) and benzimidazole protons (δ 8.2–7.1 ppm).

  • LC-MS : Molecular ion peaks at m/z 311.2 ([M+H]+) align with the compound’s molecular weight.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

Condensation routes offer moderate yields (36–66%) but require stringent inert conditions, limiting industrial scalability. In contrast, Fe-acetic acid-mediated reductions are cost-effective and scalable, though they necessitate additional steps for intermediate isolation.

Purity and Byproduct Formation

Chromatography-free methods, such as recrystallization from ethanol, produce lower purity (85–90%) due to residual solvents. Hybrid approaches combining column chromatography and recrystallization achieve pharmaceutical-grade purity (>99%) but increase production costs .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield?

Methodological Answer:
The synthesis typically involves condensation of benzimidazole precursors with furan-containing ketones. Key strategies include:

  • Reflux with Catalysts : Using anhydrous ethanol and piperidine as a catalyst under reflux (4–6 hours), similar to protocols for structurally related benzimidazole derivatives .
  • Microwave-Assisted Synthesis : Reducing reaction time and improving regioselectivity by employing microwave irradiation, as demonstrated in the synthesis of quinoxaline derivatives (e.g., 60–80% yield improvements compared to conventional heating) .
  • Solvent Optimization : Polar aprotic solvents like THF or DMF enhance solubility of intermediates, while additives like tetrabutyl ammonium fluoride facilitate deprotection steps .
    Data Table :
MethodYield (%)Time (h)Key Parameters
Conventional Reflux55–654–6Ethanol, piperidine
Microwave-Assisted75–851–2150°C, THF
Deprotection with TBAF80–9012–24THF, 1M TBAF

Basic: Which spectroscopic techniques are most effective for confirming structural integrity?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Identify furan protons (δ 6.4–7.3 ppm) and benzimidazole NH/CH3 groups (δ 2.5–3.5 ppm). Compare shifts to analogous compounds (e.g., 2-(diphenylphosphoryl)-1-(furan-2-yl)ethanone: δ 7.28 for furan-H, δ 4.01 for CH2) .
    • 2D NMR (HSQC, HMBC) : Resolve overlapping signals and confirm connectivity between imino and ethanone groups .
  • X-ray Crystallography : Determine dihedral angles (e.g., 24.05° between benzimidazole and furan planes) and hydrogen-bonding networks (O–H⋯N interactions) using SHELXL .
  • IR Spectroscopy : Validate imino (C=N, ~1600 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) functional groups .

Advanced: How can researchers address discrepancies in reported NMR chemical shifts for similar benzimidazole derivatives?

Methodological Answer:

  • Solvent and pH Effects : Document solvent (CDCl3 vs. DMSO-d6) and pH-dependent shifts, as protonation of the imino group alters electron density .
  • Dynamic Exchange : Use variable-temperature NMR to detect tautomerism (e.g., imino ⇌ amino forms) causing signal broadening .
  • Cross-Validation : Compare data with computational predictions (DFT calculations at B3LYP/6-31G(d,p)) to assign ambiguous peaks .

Advanced: What strategies are recommended for determining the crystal structure of this compound?

Methodological Answer:

  • Crystallization Conditions : Recrystallize from 2-propanol or methanol to obtain diffraction-quality crystals .
  • Hydrogen Bonding Analysis : Map O–H⋯N and π–π interactions (e.g., centroid distances <4.0 Å) using SHELXL .
  • Twinned Data Refinement : For poorly diffracting crystals, apply twin law matrices (e.g., BASF parameter in SHELXL) to resolve overlapping reflections .

Advanced: How to design in vitro assays to evaluate inhibitory activity against viral proteases?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • SARS-CoV-2 Mpro : Use fluorogenic substrates (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) and measure IC50 at 0.1 mM compound concentration .
    • Dose-Response Curves : Test concentrations from 0.01–1.0 mM to identify non-competitive vs. competitive inhibition.
  • Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding modes in the protease active site, guided by crystal structures of related inhibitors .

Advanced: What structural modifications enhance bioactivity based on SAR studies?

Methodological Answer:

  • Substituent Effects :
    • Furan Modification : Replace furan with thiophene to increase lipophilicity (logP) and membrane permeability .
    • Ethyl Group Optimization : Introduce bulkier alkyl chains (e.g., isopropyl) to improve hydrophobic interactions with enzyme pockets .
  • Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., carbonyl oxygen) using Schrödinger’s Phase .
    Data Table :
ModificationBioactivity (IC50)Key Interaction
Furan → Thiophene15 μMEnhanced π-stacking
Ethyl → Isopropyl8 μMImproved hydrophobic fit
Nitro Substituent50 μMElectron-withdrawing effect

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